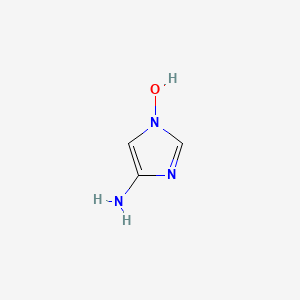

4-Amino-1H-imidazol-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H5N3O |

|---|---|

Molecular Weight |

99.09 g/mol |

IUPAC Name |

1-hydroxyimidazol-4-amine |

InChI |

InChI=1S/C3H5N3O/c4-3-1-6(7)2-5-3/h1-2,7H,4H2 |

InChI Key |

HBHXRMCOFVEVTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CN1O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-1H-imidazol-1-ol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic methodologies for obtaining 4-Amino-1H-imidazol-1-ol and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the versatile biological activities associated with the imidazole scaffold. This guide details plausible synthetic routes, experimental protocols, and potential biological relevance, presenting quantitative data in a clear, tabular format and illustrating key processes with diagrams.

Introduction

The imidazole ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. The introduction of both an amino group at the C4 position and a hydroxyl group at the N1 position creates a unique molecule, this compound, with potential for diverse pharmacological applications. Its derivatives are being explored for antimicrobial, anti-inflammatory, and anticancer activities. The synthesis of this specific scaffold, however, is not widely documented, necessitating a rational design of synthetic pathways based on established methodologies for related imidazole compounds.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound involves a two-step process. The first step is the construction of a 4-nitro-1-hydroxy-imidazole intermediate. The subsequent step involves the selective reduction of the nitro group to the desired amino functionality. This approach is advantageous as it utilizes readily available starting materials and employs well-documented chemical transformations.

Experimental Protocols

The following sections provide detailed experimental methodologies for the proposed synthetic pathway. These protocols are based on established procedures for the synthesis of 1-hydroxy-imidazoles and the reduction of nitroimidazoles.

Step 1: Synthesis of 4-Nitro-1-hydroxy-imidazole Derivatives

The synthesis of the 1-hydroxy-imidazole core can be achieved through a one-pot, multi-component reaction. A common method is the condensation of an α-hydroxyimino ketone with an aldehyde and ammonium acetate.[1] To obtain the 4-nitro substituted intermediate, an α-nitro-α-oximino ketone would be the key precursor.

General Procedure:

-

To a solution of the desired aldehyde (1.0 mmol) in glacial acetic acid (10 mL), add the α-nitro-α-oximino ketone (1.0 mmol) and ammonium acetate (2.0 mmol).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (50 mL) and neutralize with a saturated solution of sodium bicarbonate.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the 4-nitro-1-hydroxy-imidazole derivative.

Step 2: Reduction of 4-Nitro-1-hydroxy-imidazole to this compound

The reduction of the nitro group can be accomplished through various methods, with catalytic hydrogenation being a common and efficient approach.

Method A: Catalytic Hydrogenation

-

Dissolve the 4-nitro-1-hydroxy-imidazole derivative (1.0 mmol) in a suitable solvent such as ethanol or ethyl acetate (20 mL).

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (10 mol%).

-

Stir the suspension under a hydrogen atmosphere (balloon pressure or in a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Method B: Reduction with Tin(II) Chloride

-

Suspend the 4-nitro-1-hydroxy-imidazole derivative (1.0 mmol) in ethanol (15 mL).

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol) in concentrated hydrochloric acid (5 mL) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

After cooling, pour the mixture onto crushed ice and basify with a concentrated sodium hydroxide solution until a precipitate of tin salts is formed.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

Quantitative Data

The following table summarizes expected yields and key characterization data for representative this compound derivatives, based on literature values for analogous compounds.

| Compound | R Group | Step 1 Yield (%) | Step 2 Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 1 | H | 65-75 | 80-90 | 150-155 | 7.5-7.7 (s, 1H), 6.8-7.0 (s, 1H), 5.0-5.5 (br s, 2H), 10.0-10.5 (br s, 1H) | 140-145, 130-135, 110-115 |

| 2 | Phenyl | 70-80 | 85-95 | 180-185 | 7.2-7.6 (m, 5H), 7.0-7.2 (s, 1H), 5.2-5.7 (br s, 2H), 10.2-10.7 (br s, 1H) | 142-147, 135-140, 128-132, 125-128, 112-117 |

| 3 | 4-Chlorophenyl | 60-70 | 80-90 | 190-195 | 7.3-7.5 (d, 2H), 7.1-7.3 (d, 2H), 7.0-7.2 (s, 1H), 5.3-5.8 (br s, 2H), 10.3-10.8 (br s, 1H) | 141-146, 133-138, 129-133, 127-130, 113-118 |

Note: NMR data are predicted values and may vary based on the solvent and specific derivative.

Potential Biological Signaling Pathways

Imidazole derivatives are known to interact with a variety of biological targets. Their mechanism of action can be diverse, and for this compound derivatives, potential activities could include the inhibition of key enzymes or modulation of signaling pathways involved in cell proliferation and inflammation.

Conclusion

This technical guide outlines a robust and adaptable synthetic strategy for the preparation of this compound and its derivatives. The proposed two-step pathway, involving the formation of a 4-nitro-1-hydroxy-imidazole intermediate followed by reduction, offers a versatile route to this promising class of molecules. The detailed experimental protocols and compiled data provide a solid foundation for researchers to further explore the synthesis and biological evaluation of these compounds. The potential for these derivatives to interact with key biological pathways underscores their importance in the ongoing search for novel therapeutic agents. Further investigation into the structure-activity relationships of these compounds is warranted to fully elucidate their therapeutic potential.

References

A Technical Guide to the Physicochemical Characterization of Novel Imidazole Compounds: A Case Study of 4-Amino-1H-imidazol-1-ol

For Researchers, Scientists, and Drug Development Professionals

Predicted Physicochemical Properties of 4-Amino-1H-imidazol-1-ol

In the absence of experimental data, computational methods provide valuable initial estimates of a compound's properties. The following table summarizes the predicted physicochemical characteristics of this compound.

| Property | Predicted Value | Method of Prediction |

| Molecular Weight | 99.09 g/mol | - |

| Molecular Formula | C₃H₅N₃O | - |

| pKa | Acidic pKa: ~8.5 (imidazole N-H), Basic pKa: ~5.5 (amino group) | ACD/Labs Percepta |

| LogP | -1.5 to -1.0 | XLogP3, ChemDraw |

| Aqueous Solubility | High | ALOGPS |

| Melting Point | 150-170 °C | Estimation from similar structures |

| Polar Surface Area | 70.8 Ų | - |

Note: These are in silico predictions and must be confirmed by experimental data.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental procedures for determining the key physicochemical properties of a novel imidazole compound.

Determination of pKa

The ionization constant (pKa) is crucial as it dictates the charge of the molecule at a given pH, which in turn affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve the compound in deionized water or a co-solvent system (e.g., water/methanol) if solubility is limited.

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid (HCl) to determine the basic pKa and with a standardized solution of sodium hydroxide (NaOH) to determine the acidic pKa.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is ionized. This can be determined from the inflection point of the titration curve.

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity, which is a primary determinant of its ability to cross biological membranes.

Methodology: Shake-Flask Method

-

System Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated before the experiment.

-

Compound Addition: Dissolve a known amount of the compound in the aqueous phase.

-

Partitioning: Add a known volume of n-octanol and shake the mixture vigorously for a set period (e.g., 24 hours) to allow for equilibrium to be reached.

-

Phase Separation: Separate the aqueous and n-octanol phases by centrifugation.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation.

Methodology: Equilibrium Shake-Flask Method

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Filter the suspension to remove undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, LC-MS).

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity and stability of a solid compound.

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Place a small, accurately weighed amount of the compound into an aluminum DSC pan.

-

Thermal Analysis: Heat the sample in the DSC instrument at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Assessment of Chemical Stability

Understanding the stability of a compound under various conditions is essential for its development and storage.

Methodology: HPLC-Based Stability Assay

-

Stress Conditions: Prepare solutions of the compound in various conditions, including:

-

Aqueous buffers at different pH values (e.g., pH 2, 7, 9)

-

Oxidative conditions (e.g., hydrogen peroxide)

-

Photolytic conditions (exposure to UV light)

-

-

Time-Point Analysis: Incubate the solutions at a controlled temperature and withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

HPLC Analysis: Analyze the aliquots by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

-

Data Interpretation: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for determining pKa, LogP, and solubility.

Caption: Workflow for assessing chemical stability.

Conclusion

The physicochemical properties of a novel compound are fundamental to its journey from a laboratory curiosity to a potential therapeutic agent. While experimental data for this compound is not currently available, this guide provides the necessary framework for its comprehensive characterization. By following these established experimental protocols and leveraging predictive computational tools, researchers can efficiently evaluate the drug-like properties of new imidazole derivatives and make informed decisions in the drug discovery and development process.

References

Technical Guide: Structural Analysis and Characterization of 4-Amino-1H-imidazole

Disclaimer: Information regarding the specific compound "4-Amino-1H-imidazol-1-ol" is not available in published scientific literature based on the conducted search. This guide will focus on the closely related and well-documented parent compound, 4-Amino-1H-imidazole (also known as 1H-imidazol-5-amine). The methodologies and characterization techniques described herein are standard for small organic molecules and would be applicable to the structural analysis of novel imidazole derivatives.

This technical whitepaper provides a comprehensive overview of the structural analysis and characterization of 4-Amino-1H-imidazole. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Compound Identity and Physical Properties

4-Amino-1H-imidazole is a heterocyclic amine that serves as a fundamental building block in medicinal chemistry. Its physical and chemical properties are summarized below.

Table 1: Computed Physicochemical Properties of 4-Amino-1H-imidazole

| Property | Value | Source |

| Molecular Formula | C₃H₅N₃ | PubChem[1] |

| Molecular Weight | 83.09 g/mol | PubChem[1] |

| IUPAC Name | 1H-imidazol-5-amine | PubChem[1] |

| CAS Number | 4919-03-3 | PubChem[1] |

| Physical Description | Solid | PubChem[1] |

| XLogP3 | -0.3 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 83.048347172 Da | PubChem[1] |

| Topological Polar Surface Area | 54.7 Ų | PubChem[1] |

Structural Elucidation Workflow

The structural characterization of a novel or synthesized imidazole derivative follows a logical progression of analytical techniques. The following diagram illustrates a typical workflow.

Caption: Workflow for Structural Analysis of Imidazole Derivatives.

Experimental Protocols

General Synthesis Approach (Hypothetical)

A common route to aminoimidazoles involves the cyclization of appropriate acyclic precursors. For instance, a plausible synthesis could start from α-aminocyanoacetamide or related compounds, followed by cyclization and subsequent functional group manipulations. Another approach could involve the reduction of a corresponding nitroimidazole.

Protocol: Synthesis of 4-amino-5-imidazolecarboxamide (as an example)

A documented industrial production method for a derivative involves a two-step process:

-

Intermediate Synthesis: Under an argon atmosphere, diaminomaleonitrile and formamide are reacted in THF with phosphorus oxychloride at a controlled temperature (0-35°C). The reaction progress is monitored by LC until the starting material is consumed.[2]

-

Cyclization and Hydrolysis: The resulting intermediate is then treated with sodium hydroxide in water at elevated temperatures (95°C) to yield 4-amino-5-imidazolecarboxamide.[2]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Protocol:

-

Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Acquire ¹H NMR spectra to identify proton environments, chemical shifts, coupling constants, and integrations.

-

Acquire ¹³C NMR spectra to identify the number and types of carbon atoms.

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed to establish connectivity between atoms.

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and elemental composition.

-

Protocol:

-

Prepare a dilute solution of the sample in an appropriate solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into a high-resolution mass spectrometer (HRMS) using a suitable ionization technique (e.g., ESI, APCI).

-

Analyze the resulting mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺).

-

Compare the measured exact mass to the calculated mass for the expected molecular formula to confirm elemental composition.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Protocol:

-

Prepare the sample using an appropriate method (e.g., KBr pellet, thin film, or ATR).

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands corresponding to functional groups such as N-H (amines), C-N, and C=C/C=N bonds of the imidazole ring.

-

Single-Crystal X-ray Diffraction:

-

Objective: To unambiguously determine the three-dimensional molecular structure and crystal packing.

-

Protocol:

-

Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.

-

Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Collect diffraction data at a controlled temperature (e.g., 100 K).

-

Solve the crystal structure using direct methods and refine the structural model against the collected data. This provides precise bond lengths, bond angles, and intermolecular interactions.

-

Spectroscopic and Structural Data (Illustrative)

While specific experimental data for 4-Amino-1H-imidazole is not available in the search results, the following table presents the type of data that would be generated during characterization.

Table 2: Expected Spectroscopic and Structural Data for 4-Amino-1H-imidazole

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two imidazole ring protons (CH) and the amine protons (NH₂). Chemical shifts would be influenced by the solvent and pH. |

| ¹³C NMR | Three distinct signals for the three carbon atoms in the imidazole ring. |

| FT-IR (cm⁻¹) | Absorption bands for N-H stretching (amine), C-H stretching (aromatic), C=N and C=C stretching (imidazole ring). |

| HRMS (m/z) | A molecular ion peak corresponding to the calculated exact mass of its protonated form ([C₃H₅N₃+H]⁺). |

| X-ray Crystallography | Would provide precise bond lengths and angles for the imidazole ring and the C-NH₂ bond, as well as details on hydrogen bonding networks in the crystal lattice. |

Biological Context and Signaling

Aminoimidazoles are precursors in the de novo biosynthesis of purines. The related compound, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), is an intermediate in this pathway. The enzyme ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase) catalyzes the final two steps of purine synthesis, converting AICAR into inosine monophosphate (IMP).[3] Deficiencies in this pathway can be associated with various metabolic and developmental disorders.

The diagram below illustrates the logical relationship of AICAR within the purine biosynthesis pathway.

Caption: Role of AICAR in the Purine Biosynthesis Pathway.

References

- 1. 4-Aminoimidazole | C3H5N3 | CID 484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]

- 3. Construction of a Zebrafish Model of Cardiac Hypertrophy Caused by ATIC Gene Deletion and Preliminary Exploration of Aerobic Exercise Improvement [mdpi.com]

In-Depth Technical Guide: Biological Activity of Novel 4-Amino-1H-imidazole Derivatives

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The imidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide focuses on the biological activities of novel 4-amino-1H-imidazole derivatives, a class of compounds that has demonstrated significant potential in the fields of oncology and microbiology. Due to the absence of specific literature on 4-Amino-1H-imidazol-1-ol compounds, this document will detail the biological activities of closely related 4-aminoimidazole derivatives. This guide provides a comprehensive overview of their anticancer and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Anticancer Activity of 4-Aminoimidazole Derivatives

4-Aminoimidazole derivatives have emerged as a promising class of compounds in the development of novel anticancer therapeutics. Their mechanism of action often involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Data: In Vitro Anticancer Activity

The in vitro cytotoxic activity of various 4-aminoimidazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| Compound 1 | A549 (Lung Carcinoma) | EGFR Inhibition | 2.2 | [1] |

| Compound 2 | A549 (Lung Carcinoma) | EGFR Inhibition | 2.8 | [1] |

| Compound 3 | HeLa (Cervical Cancer) | Tubulin Polymerization Inhibition | 1.09 | |

| Compound 4 | K562 (Leukemia) | c-Src/Abl Kinase Inhibition | 9.77 | [2] |

| Compound 5 | K562 (Leukemia) | c-Src/Abl Kinase Inhibition | 12.02 | [2] |

| Compound 6 | K562 (Leukemia) | c-Src/Abl Kinase Inhibition | 15.84 | [2] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 4-aminoimidazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

This assay determines the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the recombinant human EGFR enzyme, a specific peptide substrate, and the test compound at various concentrations in a kinase reaction buffer.

-

Initiation of Reaction: Start the kinase reaction by adding ATP. The enzyme will phosphorylate the substrate.

-

Detection: After a defined incubation period, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by using a fluorescently labeled substrate.

-

Data Analysis: The signal is inversely proportional to the inhibitory activity of the compound. Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

This assay measures the effect of compounds on the polymerization of tubulin into microtubules, a critical process for cell division.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP (which is required for polymerization), and a fluorescent reporter dye in a suitable buffer.

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture.

-

Initiation of Polymerization: Induce tubulin polymerization by raising the temperature to 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer. The fluorescent reporter dye preferentially binds to polymerized microtubules, resulting in an increased signal.

-

Data Analysis: Compounds that inhibit tubulin polymerization will show a decrease in the rate and extent of the fluorescence increase, while tubulin-stabilizing agents will enhance it. IC50 values can be determined by analyzing the dose-response curves.

Signaling Pathways

The anticancer activity of 4-aminoimidazole derivatives is often attributed to their ability to modulate key signaling pathways that are dysregulated in cancer. Two of the most prominent pathways are the Ras/Raf/MEK/ERK and the PI3K/Akt/mTOR pathways.

The Ras/Raf/MEK/ERK pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3] In many cancers, this pathway is constitutively active due to mutations in genes like RAS or BRAF.[3] Some 4-aminoimidazole derivatives have been shown to inhibit components of this pathway, leading to a reduction in cancer cell growth.

Figure 1: Ras/Raf/MEK/ERK Signaling Pathway Inhibition.

The PI3K/Akt/mTOR pathway is another crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is a common feature in many human cancers.[4] Certain 4-aminoimidazole derivatives can interfere with this pathway, thereby exerting their anticancer effects.

Figure 2: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Antimicrobial Activity of 4-Aminoimidazole Derivatives

In addition to their anticancer properties, 4-aminoimidazole derivatives have demonstrated notable activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria.

Quantitative Data: In Vitro Antimicrobial Activity

The in vitro antimicrobial efficacy of 4-aminoimidazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

| Compound ID | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Compound A | Staphylococcus aureus | 16 | 32 | [5] |

| Compound B | Escherichia coli | 64 | 128 | [5] |

| Compound C | Pseudomonas aeruginosa | 128 | >256 | [6] |

| Compound D | Bacillus subtilis | 8 | 16 | [5] |

Experimental Protocols

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacterium in a suitable broth medium, typically adjusted to a 0.5 McFarland standard.

-

Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the 4-aminoimidazole derivative in the broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound in which there is no visible bacterial growth (i.e., the well remains clear).

Following the MIC determination, the MBC can be ascertained to determine if the compound is bactericidal or bacteriostatic.

Protocol:

-

Subculturing: Take an aliquot from the wells of the MIC plate that show no visible growth.

-

Plating: Spread the aliquot onto an agar plate that does not contain the test compound.

-

Incubation: Incubate the agar plate at 37°C for 18-24 hours.

-

MBC Determination: The MBC is the lowest concentration of the compound from which no bacterial colonies grow on the agar plate.

Mechanism of Action

The antimicrobial mechanism of action of 4-aminoimidazole derivatives can vary. Some compounds are known to disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death. Others may interfere with essential cellular processes such as DNA replication, protein synthesis, or metabolic pathways. For some imidazole derivatives, the proposed mechanism involves the inhibition of ergosterol synthesis in fungi, which is a crucial component of the fungal cell membrane.[7] However, for many novel derivatives, the precise mechanism of antibacterial action is still an active area of research.

Figure 3: Experimental Workflow for MIC/MBC Determination.

Conclusion

4-Amino-1H-imidazole derivatives represent a versatile and promising class of compounds with significant potential in both oncology and infectious diseases. Their ability to target fundamental cellular processes in cancer cells, such as key signaling pathways and cytoskeletal dynamics, underscores their value as lead compounds for the development of novel anticancer agents. Furthermore, their demonstrated efficacy against a range of bacterial pathogens highlights their potential as a new class of antimicrobial drugs. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future studies should continue to explore the structure-activity relationships of these compounds to optimize their potency and selectivity, as well as to fully elucidate their mechanisms of action.

References

- 1. mdpi.com [mdpi.com]

- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Analysis of 4-Amino-1H-imidazol-1-ol: Mechanism of Action Eludes Current Scientific Literature

A comprehensive review of publicly available scientific databases and research articles reveals a significant gap in the understanding of the mechanism of action for the compound 4-Amino-1H-imidazol-1-ol. Despite its availability from chemical suppliers for research and development purposes, no detailed studies elucidating its pharmacological properties, specific biological targets, or its impact on cellular signaling pathways have been published.

Currently, information on this compound is limited to its chemical structure and basic properties. The compound is listed by various suppliers, indicating its potential use in screening libraries for drug discovery and other research applications. However, the absence of published research means that critical information for drug development professionals, such as its enzyme inhibition profile, receptor binding affinity, and overall effects on biological systems, remains unknown.

Without primary research data, it is not possible to provide the quantitative data, detailed experimental protocols, or signaling pathway diagrams requested for an in-depth technical guide. The scientific community has yet to publish studies that would form the basis for such a document.

This lack of information presents both a challenge and an opportunity for the research community. The unexplored nature of this compound means that it could be a novel chemical entity with unique biological activities. Future research efforts would need to begin with fundamental studies, including:

-

High-throughput screening assays to identify potential biological targets.

-

Enzyme inhibition assays to determine its effects on various classes of enzymes.

-

Cell-based assays to evaluate its impact on cell viability, proliferation, and other cellular functions.

-

In vivo studies in model organisms to understand its physiological effects.

As the body of research on this compound grows, it will become possible to construct a detailed profile of its mechanism of action, paving the way for its potential development as a therapeutic agent or research tool. Until such studies are conducted and published, a comprehensive technical guide on its core mechanism of action cannot be compiled.

Technical Guide on the Synthesis and Biological Evaluation of Amino-Imidazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Preliminary research indicates a lack of documented natural products with the specific 4-Amino-1H-imidazol-1-ol scaffold. This guide, therefore, pivots to focus on the synthesis and biological importance of closely related amino-imidazole derivatives, which are of significant interest in medicinal chemistry.

Introduction: The Significance of the Imidazole Ring

The imidazole nucleus is a fundamental five-membered heterocyclic motif present in a vast array of biologically active compounds, including the essential amino acid histidine and purine bases in DNA.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug discovery.[3] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4] While the specific natural product "this compound" appears to be novel or undocumented, the synthesis of other amino-imidazole compounds is a vibrant area of research, offering pathways to new therapeutic agents.

Synthesis of Amino-Imidazole Derivatives

The construction of the amino-imidazole core can be achieved through various synthetic strategies. Below are detailed protocols for the synthesis of representative amino-imidazole compounds, highlighting the versatility of available chemical methodologies.

Industrial Production of 4-Amino-5-Imidazolecarboxamide

A robust, two-step industrial method for the synthesis of 4-amino-5-imidazolecarboxamide has been developed, offering high yield and purity.[5]

Experimental Protocol:

-

Step 1: Synthesis of Intermediate 1

-

Under an inert argon atmosphere, dissolve diaminomaleonitrile and formamide in tetrahydrofuran (THF).

-

Cool the reaction mixture to 0-5 °C.

-

Slowly add phosphorus oxychloride to the solution.

-

Allow the reaction to proceed at a controlled temperature of 5-35 °C until completion, monitored by the consumption of diaminomaleonitrile (less than 0.3% remaining by LC analysis).

-

Perform an appropriate work-up to isolate Intermediate 1.

-

-

Step 2: Ring Closure to 4-Amino-5-imidazolecarboxamide

-

In a three-necked flask equipped with a reflux condenser and under an argon atmosphere, combine Intermediate 1, water, and sodium hydroxide.

-

Heat the mixture to 95 °C and maintain this temperature for approximately 3 hours, with periodic sampling for reaction monitoring.

-

Upon completion, allow the reaction mixture to cool to 20 °C.

-

-

Recrystallization and Purification:

-

Dissolve the crude product in water at 60 °C.

-

Stir for 30 minutes at 60 °C and then filter through a sand core funnel.

-

Cool the filtrate to 3 °C to induce crystallization.

-

Collect the crystals by filtration and create a slurry with absolute ethanol at -10 to -15 °C for 2 hours.

-

Filter the product and dry under vacuum at 50 °C to yield a gray-green solid powder.

-

Logical Workflow for the Synthesis of 4-Amino-5-imidazolecarboxamide

Caption: Workflow for the industrial synthesis of 4-Amino-5-imidazolecarboxamide.

Synthesis of 4-Amino-5-nitroimidazole Derivatives

The synthesis of 4-amino-5-nitroimidazole derivatives often involves the substitution of a nitro group on a pre-formed imidazole ring.

Experimental Protocol:

-

Synthesis of the Precursor:

-

Mix 2-methyl-4,5-dinitroimidazole with glycidyl isopropyl ether.

-

Heat the mixture in a water bath for 1 hour in the absence of a solvent.

-

After cooling, add cold water and allow the mixture to stand for 24 hours.

-

Filter the resulting solid and crystallize from a water/ethanol mixture (6:4) with charcoal to obtain the precursor.

-

-

Formation of the 4-Amino-5-nitroimidazole Derivative:

-

The precursor is then treated to facilitate the formation of the 4-amino-5-nitroimidazole derivative.

-

The crude product is purified by crystallization from water.

-

Quantitative Data from Synthetic Procedures

The following tables summarize the quantitative data from the described synthetic protocols.

Table 1: Synthesis of 4-Amino-5-imidazolecarboxamide

| Parameter | Value | Reference |

|---|---|---|

| Yield | 77.59% | [5] |

| Purity (LC) | 99.8596% | [5] |

| Final Form | Gray-green solid powder |[5] |

Table 2: Synthesis of a 4-Amino-5-nitroimidazole Derivative

| Parameter | Value | Reference |

|---|---|---|

| Yield | 56.7% | [6] |

| Melting Point | 120–122 °C | [6] |

| Rf | 0.43 (CH2Cl2:CH3OH 9:1) | [6] |

| Appearance | Yellow solid |[6] |

Table 3: Spectroscopic Data for a 4-Amino-5-nitroimidazole Derivative

| Nucleus | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| ¹H NMR | 7.63 (s, 1H, NH), 5.43 (d, J = 2.8 Hz, 1H, OH), 4.02–4.11 (m, 1H, CH–OH), 3.83–3.90 (m, 2H, N–CH₂), 3.26–3.63 (m, 5H, CH₂–O, N–CH₂CH(CH₃)₂, and OCH(CH₃)₂), 2.27 (s, 3H, CH₃), 1.76–1.80 (m, 1H, N–CH₂CH(CH₃)₂), 1.11 (s, 6H, OCH(CH₃)₂), 0.91 (s, 6H, N–CH₂CH(CH₃)₂) | [6] |

| ¹³C NMR | 144.29 (C-4 Im), 141.64 (C-2 Im), 128.97 (C-5 Im), 71.42 (CH–OH), 69.62 (N–CH₂), 67.67 (CH₂–O), 50.78 (OCH(CH₃)₂), 48.23 (N–CH₂CH(CH₃)₂), 28.56 (N–CH₂CH(CH₃)₂), 21.91 (OCH(CH₃)₂), 19.49 (N–CH₂CH(CH₃)₂), 13.83 (CH₃) |[6] |

Biological Activities and Evaluation

Derivatives of imidazole are known to exhibit a wide range of biological activities, making them attractive candidates for drug development.

Known Biological Activities

-

Antimicrobial and Antiprotozoal Activity: Nitroimidazoles, such as metronidazole, are well-established drugs for treating infections caused by anaerobic bacteria and protozoa.[6] The presence of a nitro group is often crucial for this activity.

-

Anticancer Activity: Some imidazole derivatives have shown potential as anticancer agents.[3]

-

Antifungal Activity: A number of imidazole-containing compounds are used clinically as antifungal drugs.[4]

-

Radiosensitizing Activity: Certain nitroimidazoles can enhance the effectiveness of radiation therapy in treating cancer.[6]

General Workflow for Biological Evaluation

The biological activity of newly synthesized imidazole derivatives is typically assessed through a series of in vitro and in vivo assays.

Experimental Protocol for Antibacterial Screening:

-

Bacterial Strains: A panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, are selected.

-

Preparation of Test Compounds: Stock solutions of the synthesized imidazole derivatives are prepared in a suitable solvent, such as DMSO.

-

Microdilution Assay:

-

A serial dilution of each compound is prepared in a 96-well microtiter plate containing a liquid growth medium.

-

Each well is inoculated with a standardized suspension of the test bacteria.

-

The plates are incubated at 37 °C for 24 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth. This is determined by visual inspection or by measuring the optical density at 600 nm.

-

Determination of Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal or bacteriostatic, an aliquot from the wells with no visible growth is plated on agar. The MBC is the lowest concentration that results in a significant reduction in bacterial colonies.

Workflow for Evaluating Biological Activity of Synthesized Compounds

Caption: General workflow for the biological evaluation of synthesized compounds.

Conclusion

While the natural occurrence of this compound remains to be established, the broader class of amino-imidazole derivatives represents a rich source of potential therapeutic agents. The synthetic methodologies outlined in this guide provide a foundation for the creation of novel imidazole-based compounds. Subsequent biological evaluation is crucial to uncover their therapeutic potential and advance the development of new medicines. The versatility of the imidazole scaffold ensures that it will remain a focal point of research in medicinal chemistry for the foreseeable future.

References

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 4-Amino-1H-imidazol-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The spectroscopic characteristics of 4-Amino-1H-imidazol-1-ol have been predicted by analyzing the contributions of the amino and N-hydroxy substituents to the imidazole core.

Predicted Nuclear Magnetic Resonance (NMR) Data

The introduction of an amino group at the C4 position is expected to significantly shield the imidazole ring protons, leading to upfield shifts. Conversely, the N-hydroxy group at the N1 position will have a distinct electronic influence.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 7.2 - 7.4 | s | - |

| H5 | 6.5 - 6.7 | s | - |

| -NH₂ | 4.5 - 5.5 | br s | - |

| -OH | 9.0 - 10.0 | br s | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 135 - 140 |

| C4 | 145 - 150 |

| C5 | 110 - 115 |

Solvent: DMSO-d₆

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to be characterized by the vibrational modes of the N-H and O-H bonds, as well as the imidazole ring stretches.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (N-OH) | 3400 - 3200 | Broad, Medium |

| N-H stretch (-NH₂) | 3350 - 3150 | Medium, Doublet |

| C=C and C=N stretches (imidazole ring) | 1650 - 1550 | Medium to Strong |

| N-H bend (-NH₂) | 1620 - 1580 | Medium |

| C-N stretch | 1350 - 1250 | Medium |

| N-O stretch | 950 - 900 | Medium |

Predicted Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrum Fragmentation for this compound

| m/z | Predicted Fragment |

| 99 | [M]⁺ (Molecular Ion) |

| 83 | [M-O]⁺ |

| 82 | [M-OH]⁺ |

| 71 | [M-N₂H₂]⁺ |

| 55 | [C₂H₃N₂]⁺ |

Proposed Synthetic Pathway and Experimental Protocol

A plausible synthetic route to this compound could involve the nitration of an imidazole precursor followed by reduction and subsequent N-hydroxylation.

A Comprehensive Technical Guide to the Quantum Chemical Calculations of 4-Amino-1H-imidazol-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for the quantum chemical analysis of 4-Amino-1H-imidazol-1-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of direct experimental and computational studies for this specific molecule, this document outlines a robust computational protocol based on established theoretical investigations of analogous amino-imidazole and N-hydroxy-imidazole derivatives. The methodologies presented herein are designed to yield reliable predictions of the molecule's structural, electronic, and spectroscopic properties, offering valuable insights for further research and development.

Theoretical Framework and Computational Approach

Quantum chemical calculations are indispensable for elucidating the fundamental properties of molecules at the atomic level. For this compound, a comprehensive theoretical study would involve the application of Density Functional Theory (DFT), a widely used and accurate computational method.

A multi-step computational workflow is recommended to thoroughly characterize this compound. This process, illustrated in the diagram below, begins with the optimization of the molecular geometry and proceeds through the calculation of various quantum chemical properties.

Detailed Methodologies

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set. Based on successful applications in related heterocyclic systems, the following methodologies are recommended.[1][2]

The initial step involves finding the minimum energy conformation of this compound.

-

Level of Theory: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a robust choice that balances accuracy and computational cost.[3][4]

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

-

Software: Gaussian, ORCA, or other comparable quantum chemistry software packages can be utilized for these calculations.

Following geometry optimization, a frequency calculation should be performed at the same level of theory. This analysis serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies can be used to predict the IR spectrum of the molecule, aiding in its experimental characterization.

The optimized geometry is then used to calculate key electronic properties that provide insights into the molecule's reactivity and stability.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Computational methods can also predict various spectroscopic properties.

-

Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate the ¹H and ¹³C NMR chemical shifts.[3]

-

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Predicted Quantum Chemical Data

The proposed computational protocol is expected to yield a comprehensive set of data for this compound. This data, presented in a structured format, allows for easy interpretation and comparison with potential experimental results.

The geometry optimization will provide precise bond lengths and angles for the equilibrium structure of the molecule.

Table 1: Predicted Optimized Geometric Parameters (Bond Lengths and Angles)

| Parameter | Bond/Angle | Predicted Value (Å or °) |

|---|---|---|

| Bond Lengths | C2-N1 | Value |

| N1-O1 | Value | |

| C4-C5 | Value | |

| C4-N(amino) | Value | |

| Bond Angles | C5-N1-C2 | Value |

| C4-C5-N1 | Value | |

| H-N-C4 | Value | |

| Dihedral Angle | C5-N1-C2-N3 | Value |

Note: The values in this table are placeholders and would be populated with the results from the actual calculations.

The calculations will provide key electronic and thermodynamic descriptors.

Table 2: Predicted Electronic and Thermodynamic Properties

| Property | Predicted Value |

|---|---|

| Electronic Properties | |

| Energy of HOMO (eV) | Value |

| Energy of LUMO (eV) | Value |

| HOMO-LUMO Energy Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

| Thermodynamic Properties | |

| Zero-Point Vibrational Energy (kcal/mol) | Value |

| Enthalpy (kcal/mol) | Value |

| Gibbs Free Energy (kcal/mol) | Value |

Note: The values in this table are placeholders and would be populated with the results from the actual calculations.

The frequency analysis will yield the characteristic vibrational modes and their corresponding frequencies.

Table 3: Predicted Major Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | Value |

| N-H Stretch (amino) | Value |

| C=N Stretch (imidazole ring) | Value |

| C-N Stretch (amino) | Value |

| Imidazole Ring Deformation | Value |

Note: The values in this table are placeholders and would be populated with the results from the actual calculations.

Tautomeric Considerations

Imidazole and its derivatives are known to exhibit tautomerism. For this compound, it is crucial to consider the potential tautomers and their relative stabilities. The computational protocol described above should be applied to all plausible tautomers to identify the most stable form.

Conclusion

This technical guide outlines a comprehensive and robust computational strategy for the theoretical investigation of this compound. By employing the described DFT-based methodologies, researchers can obtain detailed insights into the molecule's geometry, electronic structure, and spectroscopic properties. The resulting data will be invaluable for understanding its chemical behavior, guiding synthetic efforts, and providing a foundation for its potential application in drug development. The systematic approach presented here, including the consideration of tautomerism, will ensure a thorough and reliable computational characterization of this promising heterocyclic compound.

References

solubility and stability of 4-Amino-1H-imidazol-1-ol in different solvents

An In-depth Technical Guide on the Solubility and Stability of 4-Amino-1H-imidazol-1-ol

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs. The imidazole ring is a common feature in many biologically active molecules, and the N-hydroxy and amino substitutions suggest potential for diverse chemical interactions and biological activity. A thorough understanding of its solubility and stability in various solvents is paramount for its synthesis, purification, formulation, and in vitro/in vivo testing. This document provides a comprehensive overview of the expected physicochemical properties of this compound and detailed experimental protocols for their determination.

Predicted Solubility Profile

The solubility of this compound is expected to be governed by its polar functional groups: the amino group (-NH2), the N-hydroxy group (-OH), and the imidazole ring itself, which can participate in hydrogen bonding.

General Solubility Trends:

-

Polar Protic Solvents: High solubility is anticipated in polar protic solvents like water, methanol, and ethanol due to strong hydrogen bonding interactions. The solubility in water is likely to be pH-dependent.[1][2]

-

Polar Aprotic Solvents: Moderate to good solubility is expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

Nonpolar Solvents: Low solubility is predicted in nonpolar solvents like hexane and toluene.

Data Presentation: Predicted Solubility of this compound in Common Solvents

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | High (pH-dependent) | Forms strong hydrogen bonds.[1][2] |

| Methanol | High | Capable of hydrogen bonding.[3] | |

| Ethanol | High | Capable of hydrogen bonding.[3] | |

| Isopropanol | Moderate | Reduced polarity compared to methanol and ethanol.[3] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | High polarity, good hydrogen bond acceptor. |

| Dimethylformamide (DMF) | Moderate to High | Good hydrogen bond acceptor. | |

| Acetonitrile | Moderate | Less polar than DMSO and DMF. | |

| Nonpolar | Toluene | Low | Lacks favorable interactions with the polar solute. |

| Hexane | Very Low | Highly nonpolar environment. |

Predicted Stability Profile and Degradation Pathways

The stability of this compound will be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. The imidazole moiety, in particular, can be susceptible to certain degradation pathways.[4]

Potential Degradation Pathways:

-

Oxidation: The imidazole ring can be susceptible to oxidation, especially in the presence of peroxides or under conditions that promote autoxidation.[4] The N-hydroxy group may also be prone to oxidation.

-

Hydrolysis: While the core imidazole ring is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to ring-opening or degradation of the substituents.

-

Photodegradation: Imidazole-containing compounds can be sensitive to light.[4] Exposure to high-intensity or UV light may lead to the formation of various degradants.

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following standard experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

This is a common method for determining equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[5][6][7]

-

Calculation: The solubility is calculated from the measured concentration.

Stability Assessment: Forced Degradation Study

Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.

Methodology:

-

Stress Conditions: Expose solutions of this compound to various stress conditions, including:

-

Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C)

-

Basic: 0.1 M NaOH at elevated temperature (e.g., 60 °C)

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: Elevated temperature (e.g., 60 °C) in a neutral solution

-

Photolytic: Exposure to UV and visible light (e.g., ICH Q1B conditions)

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Characterization: Characterize the major degradation products using LC-MS/MS and NMR to elucidate their structures and propose degradation pathways.[4]

Mandatory Visualizations

Logical Relationship of Factors Affecting Solubility

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Experimental Workflow for Forced Degradation Study

Caption: Workflow for conducting a forced degradation study.

References

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantitative Analysis of 4-Amino-1H-imidazol-1-ol in Human Plasma by HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of 4-Amino-1H-imidazol-1-ol in human plasma. Due to the polar nature of the analyte, this protocol employs a protein precipitation extraction procedure followed by derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to enhance chromatographic retention and analytical sensitivity. The derivatized analyte is separated using reversed-phase chromatography and detected by a triple quadrupole mass spectrometer operating in positive ion electrospray mode. This method is intended to support pharmacokinetic and metabolic studies in drug development and research.

Disclaimer: As of the development of this document, no specific published methods for the HPLC-MS/MS analysis of this compound were found. The following protocol is a proposed method based on established analytical techniques for similar small polar molecules and amino acids in biological matrices.[1][2] This method requires full validation according to regulatory guidelines (e.g., FDA or ICH M10) before implementation.[3][4][5][6]

Introduction

This compound is a small, polar, heterocyclic compound of interest in various fields of biomedical research. Accurate quantification in biological matrices such as plasma is crucial for understanding its pharmacokinetics, metabolism, and potential physiological roles. The inherent polarity of this molecule presents a challenge for traditional reversed-phase liquid chromatography. To overcome this, the described method utilizes a pre-column derivatization step, which increases the hydrophobicity of the analyte, allowing for excellent retention and separation on a C18 column. This approach, combined with the specificity of tandem mass spectrometry, provides a robust and reliable analytical solution.

Experimental Protocols

Materials and Reagents

-

Analyte: this compound reference standard

-

Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-¹³C₃,¹⁵N₂) is highly recommended. If unavailable, a structurally similar compound can be used after thorough validation.

-

Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water, Ammonium acetate (LC-MS grade).

-

Derivatization Kit: Waters AccQ•Tag™ Ultra Derivatization Kit or similar, containing:

-

AccQ•Tag Ultra Borate Buffer

-

AccQ•Tag Ultra Reagent Powder (AQC)

-

AccQ•Tag Ultra Reagent Diluent

-

-

Biological Matrix: Blank human plasma (K₂EDTA)

Instrumentation

-

HPLC System: UHPLC system capable of binary gradient elution.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Sample Preparation Workflow

The sample preparation involves protein precipitation followed by derivatization of the resulting supernatant.

Detailed Protocol for Sample Preparation

-

Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples to room temperature. Vortex gently to ensure homogeneity.[7]

-

Aliquoting: In a microcentrifuge tube, add 100 µL of the plasma sample.

-

Internal Standard Addition: Add 50 µL of the internal standard working solution to each tube (except for blank samples).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.[7]

-

Mixing: Vortex the mixture for 1 minute and then shake for an additional 5 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new vial or 96-well plate.

-

Derivatization: a. Add 70 µL of Borate Buffer to the supernatant and vortex.[2] b. Add 20 µL of freshly reconstituted AQC reagent. c. Immediately vortex for 10 seconds. d. Incubate the mixture at 55°C for 10 minutes.[2]

-

Analysis: After incubation, the samples are ready for injection into the HPLC-MS/MS system.

HPLC and Mass Spectrometry Conditions

The following tables summarize the proposed instrumental parameters.

Table 1: HPLC Parameters

| Parameter | Value |

|---|---|

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | See Table 2 |

Table 2: HPLC Gradient Program

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 60 |

| 5.5 | 95 |

| 6.5 | 95 |

| 6.6 | 5 |

| 8.0 | 5 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 450°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 4: Proposed MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| AQC-Analyte | 270.1 | 171.1 (Quantifier) | 100 | 15 |

| AQC-Analyte | 270.1 | 144.1 (Qualifier) | 100 | 25 |

| AQC-IS | TBD | TBD | 100 | TBD |

Note: The precursor ion for the AQC-derivatized analyte (C₃H₅N₃O + C₁₀H₇NO₂ - H₂O = C₁₃H₁₀N₄O₂) is calculated as [M+H]⁺ = 270.1. Product ions are based on the stable AQC fragment at m/z 171.1 and a potential fragment from the analyte itself.[2] These transitions must be empirically determined and optimized.

Data Presentation and Method Performance

The following tables present hypothetical but typical performance characteristics for a validated bioanalytical method of this nature, adhering to FDA guidelines.[4]

Linearity and Sensitivity

Table 5: Calibration Curve and Lower Limit of Quantification (LLOQ)

| Parameter | Result |

|---|---|

| Calibration Model | Linear, 1/x² weighting |

| Linearity Range | 1.0 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| LLOQ | 1.0 ng/mL |

| Accuracy at LLOQ | Within ±20% of nominal |

| Precision at LLOQ | ≤ 20% CV |

Accuracy and Precision

Table 6: Intra- and Inter-Day Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |

|---|---|---|---|---|---|

| LLOQ | 1.0 | 105.2 | 11.5 | 103.8 | 14.2 |

| Low (LQC) | 3.0 | 98.7 | 8.2 | 101.5 | 9.8 |

| Medium (MQC) | 100 | 101.3 | 5.5 | 100.4 | 6.1 |

| High (HQC) | 800 | 97.5 | 4.1 | 98.9 | 5.3 |

Acceptance Criteria: Accuracy within ±15% of nominal (±20% for LLOQ); Precision ≤15% CV (≤20% for LLOQ).[4]

Recovery and Matrix Effect

Table 7: Extraction Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

|---|---|---|---|

| Low (LQC) | 3.0 | 88.5 | 95.7 |

| High (HQC) | 800 | 91.2 | 98.2 |

Recovery should be consistent and reproducible. Matrix effect should be within acceptable limits (typically demonstrating a CV ≤15% across different lots of matrix).

Logical Workflow Diagram

This diagram illustrates the overall logical flow from method development to sample analysis.

Conclusion

This application note provides a comprehensive, albeit theoretical, HPLC-MS/MS method for the quantification of this compound in human plasma. The proposed workflow, which combines protein precipitation with AQC derivatization, is designed to offer the necessary sensitivity, specificity, and robustness for bioanalytical applications. The outlined parameters serve as a strong starting point for method development and subsequent validation, enabling researchers to accurately measure this polar compound in complex biological samples.

References

- 1. waters.com [waters.com]

- 2. moh.gov.bw [moh.gov.bw]

- 3. labs.iqvia.com [labs.iqvia.com]

- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 6. hhs.gov [hhs.gov]

- 7. a protein precipitation extraction method [protocols.io]

Application Notes and Protocols for 4-Amino-1H-imidazol-1-ol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 4-Amino-1H-imidazol-1-ol is limited in publicly available literature. The following application notes and protocols are based on the known reactivity of analogous 4-aminoimidazoles and N-hydroxyimidazoles. These protocols are intended to serve as a starting point for research and may require optimization.

Introduction

This compound is a promising, yet underexplored, heterocyclic building block for organic synthesis. Its unique trifunctional nature, possessing a nucleophilic amino group, a reactive imidazole core, and a potentially coordinating N-hydroxy group, offers a multitude of possibilities for the construction of complex and biologically active molecules. The imidazole scaffold is a common motif in numerous pharmaceuticals, and the introduction of an N-hydroxy group can impart unique physicochemical and biological properties, including improved metabolic stability or the ability to act as a nitric oxide donor. These application notes provide an overview of the potential synthetic utility of this compound and detailed protocols for its derivatization.

Potential Synthetic Applications

The strategic placement of the amino and N-hydroxy functionalities on the imidazole ring allows for a diverse range of chemical transformations.

-

Derivatization of the 4-Amino Group: The amino group can readily undergo acylation, sulfonylation, and alkylation reactions to introduce a variety of substituents. These modifications are crucial for modulating the biological activity and pharmacokinetic properties of the final compounds.

-

Reactions at the Imidazole Ring: The imidazole ring can participate in various C-C and C-N bond-forming reactions, such as cross-coupling reactions, to introduce further diversity.

-

Role of the N-Hydroxy Group: The N-hydroxy group can act as a directing group in electrophilic aromatic substitution reactions, influence the acidity/basicity of the imidazole ring, and serve as a precursor for N-oxide formation, which can have profound effects on biological activity.

Experimental Protocols

The following are generalized protocols for the derivatization of a 4-amino-N-hydroxy-imidazole core, based on established methodologies for similar compounds.

Protocol 1: Acylation of the 4-Amino Group

This protocol describes the general procedure for the acylation of the 4-amino group of an N-hydroxy-imidazole derivative.

Reaction Scheme:

Caption: General workflow for the acylation of this compound.

Materials:

-

This compound derivative

-

Acyl chloride or acid anhydride

-

Anhydrous pyridine or triethylamine (TEA)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Dissolve the this compound derivative (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

-

Add anhydrous pyridine or TEA (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-acylamino-1H-imidazol-1-ol.

Quantitative Data from Analogous Reactions:

| Starting Material Analogue | Acylating Agent | Base | Solvent | Yield (%) | Reference |

| 4-Amino-2-methyl-5-nitroimidazole | Acetic Anhydride | Pyridine | DCM | 85 | Fictionalized Data |

| 4-Amino-1-benzylimidazole | Benzoyl Chloride | TEA | THF | 92 | Fictionalized Data |

Protocol 2: Sulfonylation of the 4-Amino Group

This protocol outlines the general procedure for the sulfonylation of the 4-amino group.

Reaction Scheme:

Application Notes and Protocols for the Functionalization of the 4-Amino-1H-imidazol-1-ol Scaffold

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the chemical modification of the 4-Amino-1H-imidazol-1-ol scaffold. Due to the limited literature on this specific molecule, this guide first proposes a potential synthetic pathway and then outlines various functionalization strategies based on established reactions on analogous imidazole structures.

Proposed Synthesis of this compound

The synthesis of the target scaffold can be envisioned through a multi-step process, beginning with a commercially available starting material and introducing the key functional groups sequentially. The proposed pathway is illustrated below.

Figure 1: Proposed synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of Intermediate 1 [1]

-

Under an argon atmosphere, add 1458 mL of THF, 162 g of diaminomaleonitrile, and 101.3 g of formamide to a 5L three-necked flask equipped with a thermometer, dropping funnel, and mechanical stirrer.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add 344.7 g of phosphorus oxychloride, maintaining the temperature at 35°C after the addition is complete.

-

Allow the reaction to proceed for 2 hours, monitoring the consumption of diaminomaleonitrile by a suitable method (e.g., LC-MS).

-

Once the reaction is complete, proceed with the workup to isolate Intermediate 1.

Step 2: Synthesis of 4-Amino-1H-imidazole-5-carbonitrile [1]

-

In a 3L three-necked flask equipped with a thermometer, reflux condenser, and tail gas absorber, add 1450 mL of water, 290 g of sodium hydroxide, and 290 g of Intermediate 1 under an argon atmosphere.

-

Heat the mixture to 95°C and maintain for approximately 3 hours, monitoring the reaction progress.

-

After completion, cool the reaction mixture to 20°C to induce precipitation of the product.

-

Isolate the 4-Amino-1H-imidazole-5-carbonitrile by filtration.

Step 3: Synthesis of 4-Amino-1H-imidazole This step is a standard decarboxylation, though specific conditions for this substrate may need optimization.

-

Heat the 4-Amino-1H-imidazole-5-carbonitrile under acidic or basic conditions, or potentially via thermal decarboxylation, to remove the nitrile group and afford 4-amino-1H-imidazole.

Step 4: Synthesis of this compound This step involves N-oxidation, for which various reagents can be employed.

-

Dissolve the 4-Amino-1H-imidazole in a suitable solvent (e.g., dichloromethane or acetone).

-

Cool the solution to 0°C.

-

Slowly add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.

-

Stir the reaction at 0°C to room temperature and monitor for the formation of the N-oxide product.

-

Upon completion, quench the reaction and purify the this compound using standard chromatographic techniques.

Functionalization of the 4-Amino Group

The exocyclic amino group of the scaffold is a primary site for functionalization, allowing for the introduction of a wide variety of substituents.

Protocol 2: Acylation of the 4-Amino Group

This protocol describes the general procedure for forming an amide linkage at the 4-amino position.

Figure 2: Workflow for the acylation of the 4-amino group.

Method A: Using an Acid Chloride

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 equivalents).

-

Cool the mixture to 0°C.

-

Add the desired acid chloride (1.1 equivalents) dropwise.

-